Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) is a cyclic pentapeptide that has garnered attention in medicinal chemistry due to its potential as a chemokine receptor antagonist, particularly for the CXC chemokine receptor type 4 (CXCR4). This receptor is implicated in various pathological processes, including cancer metastasis and HIV infection. The compound's structure features a cyclic arrangement of amino acids, which enhances its stability and biological activity compared to linear peptides.
The compound is classified as a cyclic peptide and belongs to a broader category of peptidomimetics designed to interact with specific biological targets. Its structure includes non-standard amino acids, such as D-Tyrosine and D-Arginine, which contribute to its unique pharmacological properties. Research indicates that modifications in the peptide sequence can significantly influence its binding affinity and selectivity for CXCR4, making it an important subject of study in drug design and development.
The synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the efficient construction of complex peptide structures.
The molecular structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) consists of five amino acids arranged in a cyclic format. The presence of D-amino acids contributes to increased resistance to enzymatic degradation, enhancing the compound's stability in biological environments.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) can undergo various chemical reactions typical of peptides, including:
These reactions are often studied using spectroscopic methods (e.g., NMR or mass spectrometry) to monitor changes in molecular weight and structure during synthesis and modification processes.
The mechanism of action for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) primarily involves its interaction with CXCR4. Upon binding to the receptor:
Studies have shown that modifications in the peptide sequence can significantly affect binding affinity and antagonistic potency against CXCR4, highlighting the importance of structural optimization in drug design.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) has several applications in scientific research:
Cyclic pentapeptides represent a structurally refined class of bioactive molecules characterized by their constrained conformational geometry and enhanced metabolic stability compared to linear peptides. The cyclization strategy minimizes conformational flexibility, enabling precise molecular recognition of target receptors while resisting enzymatic degradation. This structural motif has proven particularly valuable in targeting chemokine receptors—notably C-X-C chemokine receptor type 4 (CXCR4)—due to its ability to mimic discontinuous binding epitopes of natural ligands within a compact scaffold. The cyclic pentapeptide framework allows strategic incorporation of D-amino acids and non-natural residues to optimize receptor engagement, bioavailability, and pharmacokinetic profiles, making it an indispensable platform for developing chemokine receptor modulators [3] [6].
CXCR4, a class A G-protein-coupled receptor, serves as a pivotal regulator in numerous physiological and pathological processes. Its overexpression has been documented in over 30 human cancers, facilitating tumor metastasis, angiogenesis, and stromal interactions through binding of its endogenous ligand stromal cell-derived factor-1 (SDF-1/CXCL12). The SDF-1/CXCR4 axis directs homing of cancer cells to metastatic niches (bone marrow, lymph nodes, lung, liver) that exhibit high CXCL12 secretion. Additionally, CXCR4 functions as a coreceptor for T-tropic human immunodeficiency virus (HIV) entry and participates in autoimmune and inflammatory conditions such as rheumatoid arthritis, lupus, and WHIM syndrome [2].
Table 1: Pathological Significance of CXCR4 Signaling
| Disease Category | Mechanism | Clinical Impact |
|---|---|---|
| Hematological Malignancies | CXCR4-mediated retention in bone marrow stroma | Chemotherapy resistance |
| Breast Cancer | Enhanced invasion/metastasis to bone/lung | Reduced survival |
| HIV Infection | Coreceptor for viral entry (X4 strains) | Accelerated disease progression |
| Autoimmune Disorders | Leukocyte recruitment to inflamed tissues | Chronic inflammation |
Therapeutic blockade of CXCR4 disrupts tumor-stromal protection, inhibits metastasis, and mobilizes immune cells, providing a compelling rationale for antagonist development. Plerixafor (AMD3100), the first FDA-approved CXCR4 antagonist (2008), validates this approach for hematopoietic stem cell mobilization but suffers from cardiac toxicity limitations, spurring demand for improved peptide-based antagonists [2] [6].
The discovery of cyclo(-D-Tyr-L-Arg-L-Arg-L-2-Nal-Gly-) (FC131) marked a breakthrough in peptidic CXCR4 inhibition. Initial structure-activity relationship studies revealed that the L-Arg¹-L-Arg²-L-2-Nal³ pharmacophore constitutes the minimal binding motif. Subsequent optimization yielded analogs with enhanced potency, including:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8